4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzothiazine moiety, and a carboxylic acid ester group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Benzothiazine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups, leading to the formation of corresponding oxides and imines.
Reduction: Reduction reactions can target the carbonyl groups in the benzothiazine moiety, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperidine and benzothiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted analogs with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
Biologically, the compound can interact with various biomolecules, making it a potential candidate for studying enzyme inhibition and receptor binding. Its structural features enable it to mimic or inhibit natural substrates in biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for developing new drugs. Its ability to undergo various chemical reactions allows for the design of prodrugs and active pharmaceutical ingredients.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of 4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzothiazine moiety may interact with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- Indole derivatives
- Imidazole containing compounds
Uniqueness
Compared to similar compounds, 4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester stands out due to its unique combination of functional groups. The presence of both a benzothiazine and a piperidine ring allows for diverse chemical reactivity and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
benzyl 4-hydroxy-4-[[(3-oxo-4H-1,4-benzothiazin-6-yl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H25N3O4S/c26-20-14-30-19-7-6-17(12-18(19)24-20)23-15-22(28)8-10-25(11-9-22)21(27)29-13-16-4-2-1-3-5-16/h1-7,12,23,28H,8-11,13-15H2,(H,24,26) |
InChI Key |
IWCSKFNOIGFGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CNC2=CC3=C(C=C2)SCC(=O)N3)O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.